Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate

Dye intermediate solubility Azo coupling medium Formulation compatibility

Inconsistent regioisomer purity in sulfonated diphenyl ether intermediates leads to off-shade azo dye batches. This compound resolves the issue by providing the correct 2-amino substitution pattern with inherent aqueous solubility. - Eliminates organic co-solvent requirements during diazotization, reducing VOC emissions and processing costs. - Pre-formed sodium salt bypasses free-acid neutralization, shortening cycle time and improving batch-to-batch consistency. - Supplied at ≥95% purity with full QA documentation for incoming raw material QC verification.

Molecular Formula C12H8Cl2NNaO4S
Molecular Weight 356.149
CAS No. 136213-81-5
Cat. No. B594873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate
CAS136213-81-5
Molecular FormulaC12H8Cl2NNaO4S
Molecular Weight356.149
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H9Cl2NO4S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20(16,17)18;/h1-6H,15H2,(H,16,17,18);/q;+1/p-1
InChIKeyYONKDBGAJAYCGT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate (CAS 136213-81-5): Sulfonated Diphenyl Ether Intermediate for Dye Synthesis


Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate (CAS 136213-81-5), also named 2-amino-4,4′-dichlorodiphenyl ether-2′-sulfonic acid sodium salt, is a sulfonated diphenyl ether derivative containing both a free amino group and a sulfonate salt. Its primary documented industrial role is as a dye intermediate , wherein the sodium sulfonate group confers aqueous solubility and the 2-amino substitution directs azo coupling regiochemistry. The compound is typically supplied at ≥95% purity and has a molecular formula of C₁₂H₈Cl₂NNaO₄S (MW 356.16).

Why Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate Cannot Be Replaced by Unsulfonated or Regioisomeric Analogs in Dye Intermediate Procurement


Close analogs of this compound—the unsulfonated parent amine (CAS 121-27-7, Red Base FR) and the 4-amino regioisomer (CAS 196394-32-8)—differ fundamentally in aqueous solubility and coupling position, making simple substitution unworkable. The parent amine lacks the sulfonate group and is practically water‑insoluble, requiring organic solvent or acidic paste formulations that are incompatible with modern aqueous dyeing processes [1]. The 4-amino isomer places the diazo component at a different ring position, yielding a distinct chromophore with altered λₘₐₓ and substantivity [2]. The quantitative evidence below shows that only the 2-amino sulfonate sodium salt simultaneously delivers water compatibility and the specific substitution pattern required for target azo dye structures.

Quantitative Differentiation Evidence for Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate vs. Closest Analogs


Aqueous Solubility: Sodium Sulfonate Salt vs. Unsulfonated Parent Amine (CAS 121-27-7)

The target compound is supplied as a water‑soluble sodium sulfonate salt, whereas the unsulfonated parent amine (CAS 121-27-7, Red Base FR) is practically insoluble in water. Computed LogP for the parent amine is 3.98 [1]; the sodium sulfonate salt has a comparable computed LogP of 4.93 for the neutral form [2], but its PSA increases from 35.3 Ų (parent) to 100.8 Ų (sulfonate salt) [2], and the permanent negative charge on the sulfonate group confers full aqueous dispersibility at alkaline pH. The parent amine requires conversion to a hydrochloride salt or organic solvent for application, adding a process step and limiting direct use in aqueous dye baths [1].

Dye intermediate solubility Azo coupling medium Formulation compatibility

Salt Form vs. Free Acid: Sodium Salt (CAS 136213-81-5) vs. Free Sulfonic Acid (CAS 42293-27-6)

The free acid (CAS 42293-27-6) has a predicted pKa of −1.29 , indicating it exists predominantly in the deprotonated form above pH ~1. However, the sodium salt is isolated as a neutral, non‑hygroscopic powder that dissolves rapidly in water without pH adjustment, whereas the free acid requires neutralization before use, introducing an equivalent of base and a variable lag time. The sodium salt is commercially available at ≥95% purity with defined storage stability , while the free acid is less commonly stocked and often requires in‑situ conversion.

Salt selection Handling properties Solubility rate

Regioisomeric Differentiation: 2-Amino (CAS 136213-81-5) vs. 4-Amino Isomer (CAS 196394-32-8) for Azo Coupling Regioselectivity

The target compound bears the primary amino group ortho to the diphenyl ether oxygen (2‑amino), whereas the comparator (CAS 196394-32-8) places the amino group para (4‑amino). Spectroscopic fingerprinting confirms structural non‑identity: the 4‑amino isomer displays distinct ¹H/¹³C NMR shifts and a unique FTIR pattern (KBr wafer) catalogued in the KnowItAll spectral library [1]. In azo dye synthesis, the position of the diazonium group dictates the coupling site on the nucleophilic coupler; the 2‑amino isomer directs electrophilic attack to a different aryl carbon than the 4‑amino isomer, yielding chromophores with measurably different λₘₐₓ values (class‑level inference from azo dye structure‑property relationships).

Diazo component Coupling position Chromophore λₘₐₓ

Polar Surface Area (PSA) as a Predictor of Dye Substantivity: Target Compound vs. Parent Amine

The computed Polar Surface Area (PSA) of the target compound is 100.83 Ų [1], substantially higher than the 35.25 Ų of the unsulfonated parent amine (CAS 121-27-7) . In dye intermediate selection, a higher PSA correlates with increased water solubility and reduced aggregation, but also with altered substantivity for cellulosic vs. synthetic fibers. The sulfonate group shifts the molecule from a hydrophobic dye base (suitable only for disperse dyeing of polyester) to a water‑soluble intermediate suitable for reactive or acid dye synthesis.

Dye–fiber interaction Hydrophilic/hydrophobic balance QSAR for dyeing

Procurement‑Relevant Application Scenarios for Sodium 2-(2-amino-4-chlorophenoxy)-5-chlorobenzenesulfonate


Synthesis of Water‑Soluble Azo Dyes for Cellulosic Fibers

The compound's sodium sulfonate group confers full aqueous solubility, allowing it to be diazotized directly in water and coupled to naphthol or pyrazolone couplers without organic co‑solvents [1]. This is in contrast to the unsulfonated parent amine (CAS 121-27-7), which requires solvent‑assisted or paste diazotization. The 2‑amino substitution directs coupling to the ortho or para position of the coupler, producing red to scarlet shades on cotton and viscose with good wet‑fastness (class‑level inference from azo dye structure–property rules).

Preparation of Reactive Dye Chromophores Bearing a Sulfonate Handle

Because the free amino group is available for diazotization while the sulfonate remains as a solubilizing anchor, the compound serves as a bifunctional building block for reactive dyes that require both a chromophore and a water‑solubilizing group [1]. The pre‑formed sodium salt eliminates the neutralization step required when starting from the free acid (CAS 42293-27-6), reducing cycle time and improving batch consistency .

Analytical Reference Standard for Regioisomer Identification in Dye Intermediate Quality Control

The distinct NMR and FTIR fingerprint of the 2‑amino isomer, as differentiated from the 4‑amino isomer (CAS 196394-32-8) by reference spectra [1], allows its use as a certified reference material (CRM) for HPLC or spectroscopic identification. Procurement of the correct isomer at ≥95% purity ensures that incoming raw material QC can reliably distinguish between the two regioisomers, preventing costly mis‑synthesis in production.

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